

# 4-Bromo-2-(trifluoromethoxy)iodobenzene CAS number

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## Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethoxy)iodobenzene

Cat. No.: B063161

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An In-depth Technical Guide to **4-Bromo-2-(trifluoromethoxy)iodobenzene**

CAS Number: 175278-12-3

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethoxy)iodobenzene**, a key organoiodine compound utilized as a versatile reagent in advanced organic synthesis. Its unique trifunctionalized aromatic structure makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Chemical and Physical Properties

**4-Bromo-2-(trifluoromethoxy)iodobenzene** is a halogenated aromatic compound with the molecular formula  $C_7H_3BrF_3IO$ .<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification

Identifier	Value
CAS Number	175278-12-3[2][3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> IO[2][3]
Molecular Weight	366.90 g/mol [3][4]
IUPAC Name	1-Bromo-4-iodo-2-(trifluoromethoxy)benzene[4]
Synonyms	4-Bromo-2-trifluoromethoxyiodobenzene, 2-Bromo-5-iodophenyl trifluoromethyl ether[4]

Table 2: Physical Properties

Property	Value
Melting Point	~26 °C[3]
Boiling Point	112 °C[3]
Density	2.182 g/cm <sup>3</sup> [3]
Vapor Pressure	0.0493 mmHg at 25 °C[3]
XLogP3	4.4[3]

Table 3: Commercial Availability

Property	Typical Value
Purity	≥98%[2]
Appearance	Not specified, likely a solid or low-melting solid

## Synthesis and Purification

While a specific, detailed synthesis protocol for **4-Bromo-2-(trifluoromethoxy)iodobenzene** is not readily available in the public domain, a plausible synthetic route can be devised based on

established methodologies for the synthesis of similar polysubstituted benzene derivatives. A common strategy involves the electrophilic halogenation of a suitably substituted precursor.

#### Experimental Protocol: Plausible Synthesis of **4-Bromo-2-(trifluoromethoxy)iodobenzene**

This protocol is a generalized procedure and may require optimization.

##### Materials:

- 1-Bromo-3-(trifluoromethoxy)benzene
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

##### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq) in dichloromethane.
- **Addition of Reagents:** To the stirred solution, add N-Iodosuccinimide (1.1 eq) followed by the slow addition of trifluoroacetic acid (2.0 eq) at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

- Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **4-Bromo-2-(trifluoromethoxy)iodobenzene**.

## Applications in Organic Synthesis

**4-Bromo-2-(trifluoromethoxy)iodobenzene** is a valuable intermediate in cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization.

## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. The higher reactivity of the carbon-iodine bond allows for selective coupling at this position, leaving the carbon-bromine bond available for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

- **4-Bromo-2-(trifluoromethoxy)iodobenzene** (1.0 eq)
- Arylboronic acid (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture)

- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-2-(trifluoromethoxy)iodobenzene**, the arylboronic acid, palladium catalyst, and base.
- **Solvent Addition:** Add the degassed solvent mixture to the flask.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up:** Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate. Purify the product by column chromatography.

## Sonogashira Cross-Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, the C-I bond reacts preferentially.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

- **4-Bromo-2-(trifluoromethoxy)iodobenzene** (1.0 eq)
- Terminal alkyne (1.2 eq)
- Palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 2-5 mol%)
- Copper(I) iodide ( $\text{CuI}$ , 5-10 mol%)
- Amine base (e.g., Triethylamine, Diisopropylethylamine)

- Solvent (e.g., THF or DMF)

#### Procedure:

- Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve **4-Bromo-2-(trifluoromethoxy)iodobenzene** in the chosen solvent.
- Addition of Reagents: Add the terminal alkyne, palladium catalyst, copper(I) iodide, and the amine base.
- Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until completion.
- Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
- Purification: Dry the organic layer, concentrate, and purify by column chromatography.

## Safety and Handling

**4-Bromo-2-(trifluoromethoxy)iodobenzene** is an irritant and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

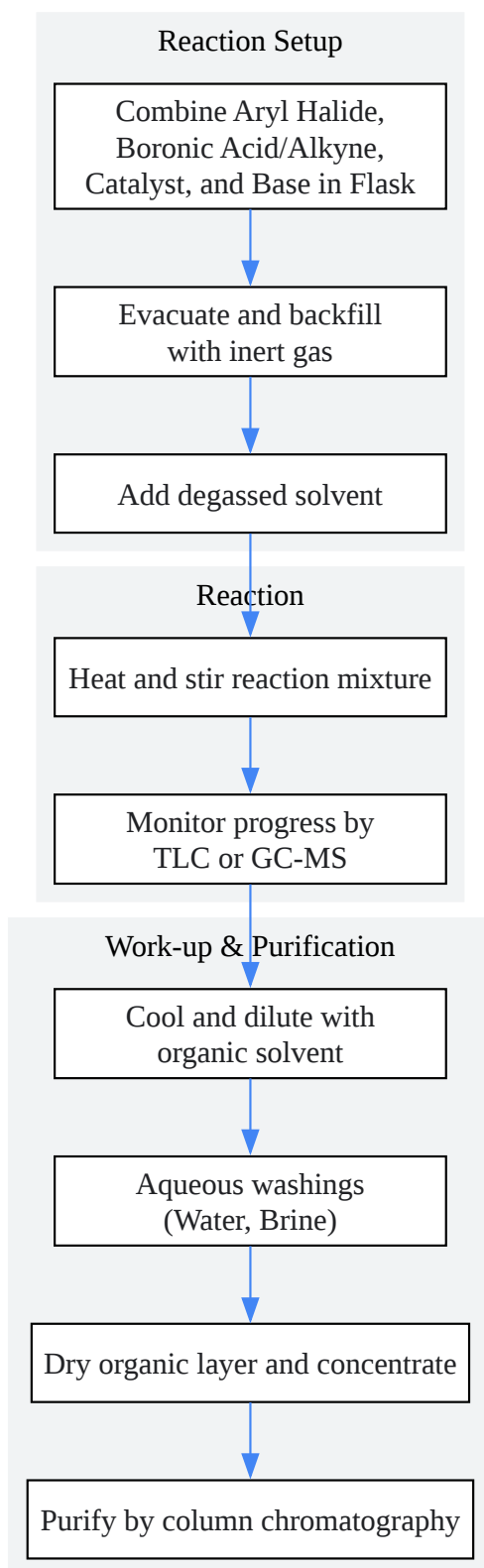
Category	Information
Signal Word	Warning[3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

## Visualizations

### Diagram 1: General Experimental Workflow for Cross-Coupling Reactions

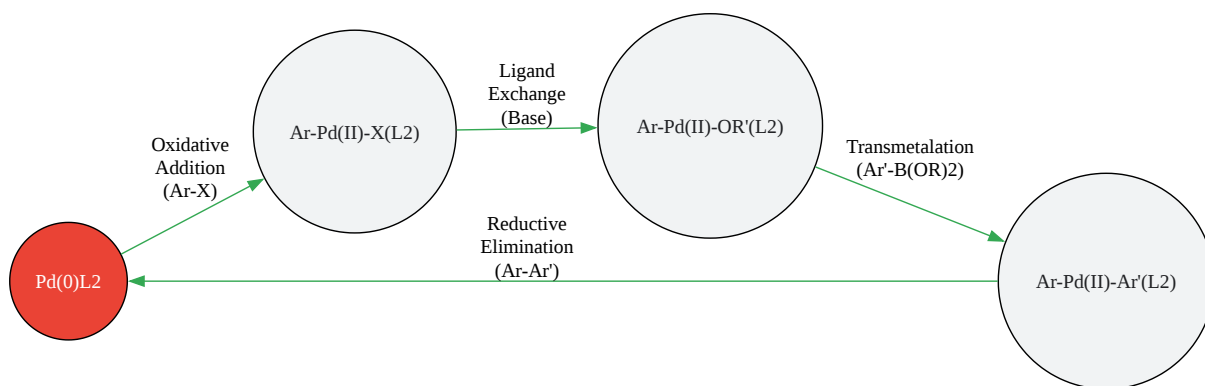


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Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.



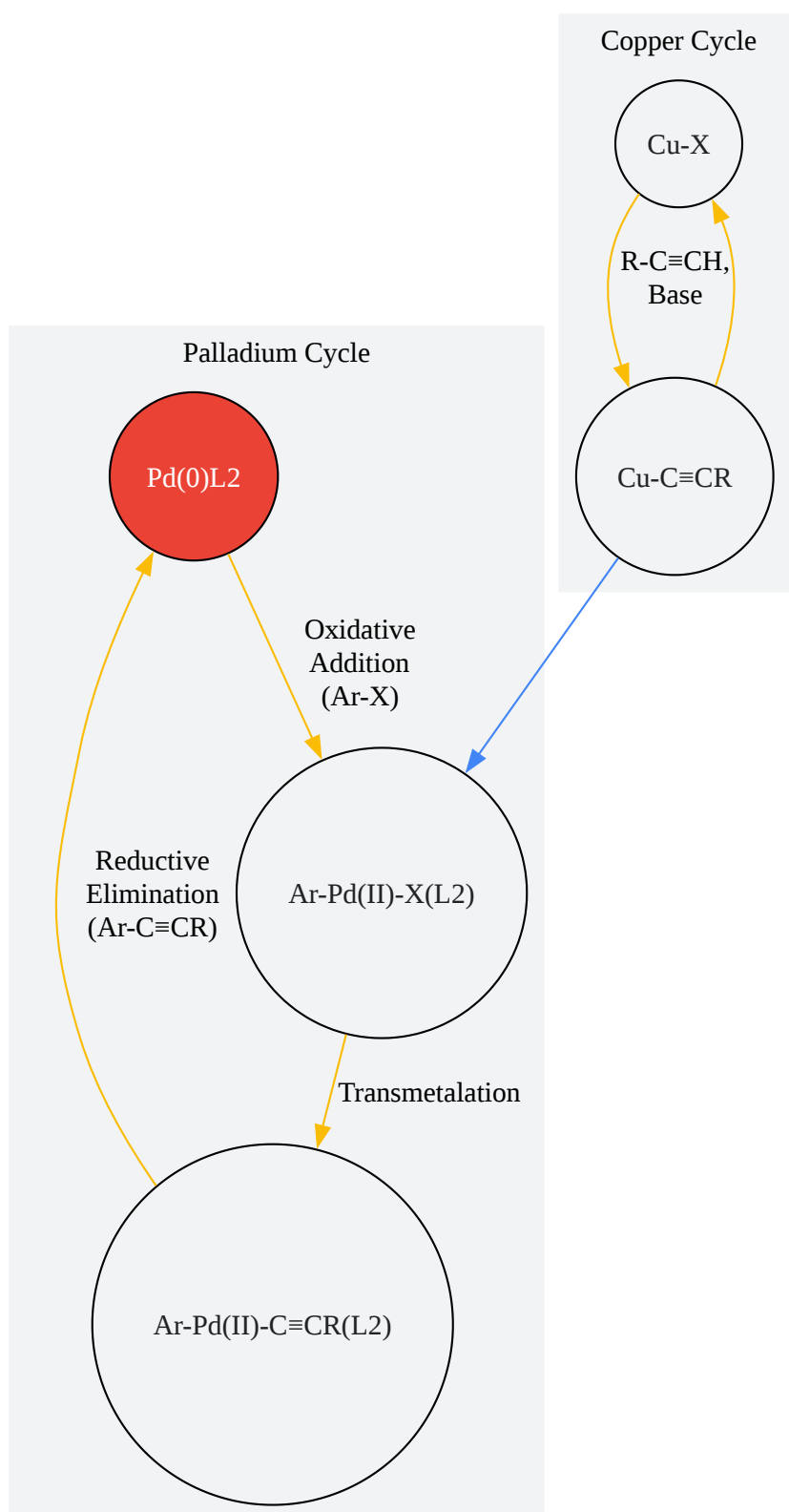
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Catalytic Cycle of the Sonogashira Coupling



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Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling.

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## References

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